Daucoidin A

Overview

Description

Daucoidin A is a natural product isolated from the roots of Daucus carota, commonly known as wild carrot. It is a polyacetylene compound that has been studied extensively for its pharmacological and biological activities. Its potential applications in medicine, agriculture, and food science have been explored in recent years, and it is now considered to be a promising natural product for further research and development.

Scientific Research Applications

1. DNA Adduct Formation in Tissues

Daucoidin A, as a component of certain herbaceous plants, has been associated with the formation of DNA adducts. Studies have shown that DNA adducts formed by aristolochic acids, which include Daucoidin A, can be measured in formalin-fixed paraffin-embedded (FFPE) tissues. This has implications in understanding the exposure to environmental and endogenous genotoxicants and could provide clues to the origin of cancers with suspected environmental causes (Yun et al., 2013).

2. Role in Carcinogenesis and Nephropathy

The carcinogenic potential of Daucoidin A, particularly in the context of aristolochic acid nephropathy (AAN) and urothelial cancer, has been studied extensively. Research indicates that the DNA adducts formed by aristolochic acids, including Daucoidin A, are genotoxic and mutagenic, leading to a specific mutation spectrum in TP53 and causing unique types of renal fibrosis and urothelial cancers (Arlt et al., 2002).

3. Implications in Gene Mutagenicity and Persistence

The mutagenicity and persistence of aristolactam-DNA adducts, related to Daucoidin A, are significant in understanding its carcinogenic properties. These adducts are resistant to global-genome nucleotide excision repair, explaining their high mutagenicity and persistence in target tissues, which is crucial in the context of urothelial carcinomas (Sidorenko et al., 2011).

4. Biomonitoring of Aristolactam-DNA Adducts

Advanced analytical methods like ultraperformance liquid chromatography/ion-trap mass spectrometry have been developed for biomonitoring aristolactam-DNA adducts, including those formed by Daucoidin A. This method allows for sensitive detection and quantification of these adducts in human tissues, aiding in the assessment of exposure to aristolochic acids and related health risks (Yun et al., 2012).

properties

IUPAC Name |

2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-5-10(2)18(22)25-19(3,4)17-15(21)14-12(23-17)8-6-11-7-9-13(20)24-16(11)14/h5-9,15,17,21H,1-4H3/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAQAICYIHWIAX-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

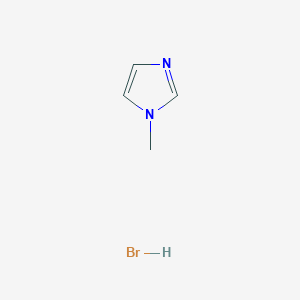

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

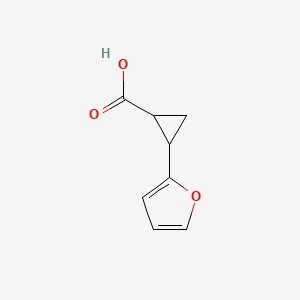

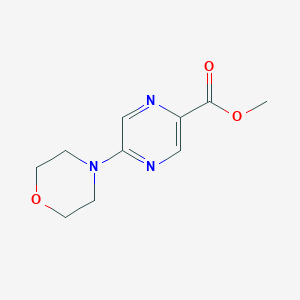

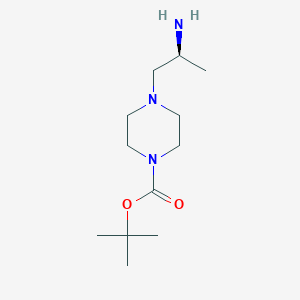

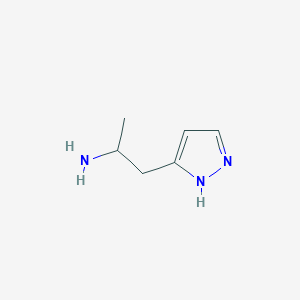

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026554.png)